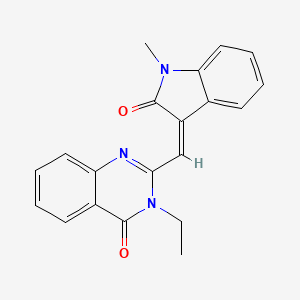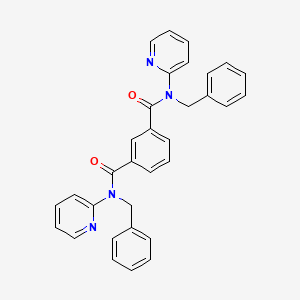
2-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities The compound features a 1,3,4-oxadiazole ring, which is known for its stability and ability to participate in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-nitrobenzoic acid hydrazide with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the nitrophenyl ring, where the nitro group can be replaced by other nucleophiles.
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products Formed
Reduction: 2-(4-Aminophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits potential antimicrobial, antifungal, and anticancer activities. It has been investigated as a lead compound for the development of new therapeutic agents.
Material Science: Due to its stable heterocyclic structure, it can be used in the design of organic semiconductors and other advanced materials.
Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The exact mechanism of action of 2-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole varies depending on its application. In antimicrobial studies, it is believed to interfere with bacterial cell wall synthesis or protein function. In anticancer research, the compound may induce apoptosis or inhibit cell proliferation by interacting with specific molecular targets and pathways, such as DNA or key enzymes involved in cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole: Similar structure but lacks the thiophene ring, which may affect its chemical reactivity and biological activity.
2-(4-Nitrophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole: Contains a furan ring instead of thiophene, which may influence its electronic properties and interactions with biological targets.
Uniqueness
2-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is unique due to the presence of both the nitrophenyl and thiophenyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and potential for diverse applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C12H7N3O3S |
|---|---|
Molecular Weight |
273.27 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-5-thiophen-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H7N3O3S/c16-15(17)9-5-3-8(4-6-9)11-13-14-12(18-11)10-2-1-7-19-10/h1-7H |
InChI Key |
DHVSQLICXHFNHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(dimethylamino)propyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11634801.png)
![7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634802.png)
![methyl 2-[2-(4-tert-butylphenyl)-4-hydroxy-3-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11634808.png)
![2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B11634813.png)
![(5Z)-1-(furan-2-ylmethyl)-5-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11634819.png)
![(6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11634824.png)

![(5Z)-1-(3-ethoxyphenyl)-5-{4-[(5-nitropyridin-2-yl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11634835.png)

![N-Benzyl-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide](/img/structure/B11634840.png)


![N-[4-({4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B11634851.png)

